molecular formula C26H25ClF3N3O4S B299231 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

カタログ番号 B299231
分子量: 568 g/mol
InChIキー: SDUSOGBYFOTIAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor that is overexpressed in a variety of cancers, including breast, ovarian, and gastric cancers. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

作用機序

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a small molecule inhibitor of the HER2 tyrosine kinase. HER2 is a transmembrane receptor that is overexpressed in HER2-positive cancers and plays a critical role in cancer cell proliferation and survival. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide binds to the ATP-binding pocket of the HER2 tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and physiological effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been shown to inhibit the proliferation of HER2-positive cancer cells and induce cell death in vitro. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits tumor growth and improves survival in mouse models of HER2-positive breast cancer. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has also been shown to inhibit the growth of HER2-positive gastric cancer cells and sensitize these cells to chemotherapy.

実験室実験の利点と制限

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a potent and selective inhibitor of the HER2 tyrosine kinase and has shown promising results in preclinical studies. However, like all small molecule inhibitors, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide may have off-target effects that could limit its efficacy and safety in clinical trials.

将来の方向性

For the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide include the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. In addition, combination therapies with other targeted agents and chemotherapy may enhance the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide in the treatment of HER2-positive cancers. Finally, the identification of biomarkers that predict response to N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide may improve patient selection and clinical outcomes.

合成法

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-oxo-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate to form the intermediate ethyl 2-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate. This intermediate is then treated with benzenesulfonyl chloride to yield the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide.

科学的研究の応用

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits the proliferation of HER2-positive cancer cells and induces cell death. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide inhibits tumor growth and improves survival in mouse models of HER2-positive breast cancer.

特性

製品名

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

分子式

C26H25ClF3N3O4S

分子量

568 g/mol

IUPAC名

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C26H25ClF3N3O4S/c1-37-24-10-6-5-9-23(24)31-13-15-32(16-14-31)25(34)18-33(38(35,36)20-7-3-2-4-8-20)19-11-12-22(27)21(17-19)26(28,29)30/h2-12,17H,13-16,18H2,1H3

InChIキー

SDUSOGBYFOTIAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

正規SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。